ethyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound that features a unique combination of oxazole and thiadiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the oxazole ring, followed by the introduction of the thiadiazine moiety. Key reagents often include dimethylformamide, ethyl chloroformate, and various catalysts to facilitate the reactions. The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems to monitor and adjust temperature, pressure, and reagent addition would be essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or alkyl chains.
Scientific Research Applications
Ethyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may be explored for its therapeutic properties, such as antimicrobial or anticancer activity.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which ethyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like aleglitazar and mubritinib share the oxazole ring and exhibit various biological activities.
Thiadiazine Derivatives: Similar compounds include those used in medicinal chemistry for their antimicrobial and anticancer properties.
Uniqueness
What sets ethyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate apart is its unique combination of oxazole and thiadiazine rings, which may confer distinct chemical and biological properties not found in other compounds
Properties
Molecular Formula |
C13H17N3O5S |
---|---|
Molecular Weight |
327.36 g/mol |
IUPAC Name |
ethyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
InChI |
InChI=1S/C13H17N3O5S/c1-5-20-13(17)12-7-16(22(18,19)15-9(12)3)6-11-8(2)14-21-10(11)4/h7H,5-6H2,1-4H3 |
InChI Key |
PFJOPOMWYLRFFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2=C(ON=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.